Cas no 1247625-79-1 (3-(1,3-thiazol-2-yloxy)benzoic acid)

3-(1,3-Thiazol-2-yloxy)benzoic acid is a heterocyclic carboxylic acid derivative featuring a thiazole ring linked via an ether bridge to a benzoic acid moiety. This structural configuration imparts unique reactivity and functional versatility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The thiazole ring contributes to enhanced biological activity, while the benzoic acid group allows for further derivatization, such as esterification or amidation. Its well-defined chemical properties and stability under standard conditions facilitate its use in targeted organic transformations. This compound is particularly useful in the development of bioactive molecules, offering a balance of synthetic accessibility and structural specificity for research applications.
3-(1,3-thiazol-2-yloxy)benzoic acid structure
1247625-79-1 structure
商品名:3-(1,3-thiazol-2-yloxy)benzoic acid
CAS番号:1247625-79-1
MF:C10H7NO3S
メガワット:221.232481241226
MDL:MFCD14658082
CID:4580554
PubChem ID:54594427

3-(1,3-thiazol-2-yloxy)benzoic acid 化学的及び物理的性質

名前と識別子

    • 3-(1,3-thiazol-2-yloxy)benzoic acid
    • Benzoic acid, 3-(2-thiazolyloxy)-
    • MDL: MFCD14658082
    • インチ: 1S/C10H7NO3S/c12-9(13)7-2-1-3-8(6-7)14-10-11-4-5-15-10/h1-6H,(H,12,13)
    • InChIKey: MLQUPWHFFILBPO-UHFFFAOYSA-N
    • ほほえんだ: C(O)(=O)C1=CC=CC(OC2=NC=CS2)=C1

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.4±0.1 g/cm3
  • ゆうかいてん: Not available
  • ふってん: 414.5±47.0 °C at 760 mmHg
  • フラッシュポイント: 204.5±29.3 °C
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

3-(1,3-thiazol-2-yloxy)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-80966-2.5g
3-(1,3-thiazol-2-yloxy)benzoic acid
1247625-79-1 95.0%
2.5g
$754.0 2025-02-20
Enamine
EN300-80966-5.0g
3-(1,3-thiazol-2-yloxy)benzoic acid
1247625-79-1 95.0%
5.0g
$1115.0 2025-02-20
Enamine
EN300-80966-0.1g
3-(1,3-thiazol-2-yloxy)benzoic acid
1247625-79-1 95.0%
0.1g
$105.0 2025-02-20
Enamine
EN300-80966-0.5g
3-(1,3-thiazol-2-yloxy)benzoic acid
1247625-79-1 95.0%
0.5g
$284.0 2025-02-20
A2B Chem LLC
AV71344-5g
3-(1,3-thiazol-2-yloxy)benzoic acid
1247625-79-1 95%
5g
$1209.00 2024-04-20
A2B Chem LLC
AV71344-500mg
3-(1,3-thiazol-2-yloxy)benzoic acid
1247625-79-1 95%
500mg
$334.00 2024-04-20
Aaron
AR01AK9O-250mg
3-(1,3-thiazol-2-yloxy)benzoic acid
1247625-79-1 95%
250mg
$230.00 2025-02-09
1PlusChem
1P01AK1C-2.5g
3-(1,3-thiazol-2-yloxy)benzoic acid
1247625-79-1 95%
2.5g
$873.00 2025-03-19
A2B Chem LLC
AV71344-2.5g
3-(1,3-thiazol-2-yloxy)benzoic acid
1247625-79-1 95%
2.5g
$829.00 2024-04-20
1PlusChem
1P01AK1C-500mg
3-(1,3-thiazol-2-yloxy)benzoic acid
1247625-79-1 95%
500mg
$351.00 2025-03-19

3-(1,3-thiazol-2-yloxy)benzoic acid 関連文献

3-(1,3-thiazol-2-yloxy)benzoic acidに関する追加情報

Introduction to 3-(1,3-thiazol-2-yloxy)benzoic acid (CAS No: 1247625-79-1) and Its Emerging Applications in Chemical Biology

3-(1,3-thiazol-2-yloxy)benzoic acid, identified by the Chemical Abstracts Service registry number 1247625-79-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the benzophenone derivatives class, characterized by the presence of a thiazole moiety linked to a benzoic acid backbone through an ether oxygen. The structural motif of 3-(1,3-thiazol-2-yloxy)benzoic acid positions it as a promising candidate for further exploration in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases.

The thiazole ring is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The integration of this moiety with the benzoic acid scaffold in 3-(1,3-thiazol-2-yloxy)benzoic acid introduces additional functional groups that can modulate its interactions with biological targets. Specifically, the hydroxyl group on the thiazole ring and the carboxylic acid group on the benzoic acid moiety provide opportunities for further derivatization, enabling the synthesis of analogs with tailored pharmacokinetic and pharmacodynamic profiles.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 3-(1,3-thiazol-2-yloxy)benzoic acid and biological targets. Studies have shown that this compound can bind to specific enzymes and receptors involved in metabolic pathways, making it a potential lead compound for therapeutic intervention. For instance, preliminary computational studies suggest that 3-(1,3-thiazol-2-yloxy)benzoic acid may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and pain signaling. These interactions could be exploited to develop novel anti-inflammatory agents with improved efficacy and reduced side effects compared to existing therapies.

In addition to its potential role in anti-inflammatory applications, 3-(1,3-thiazol-2-yloxy)benzoic acid has been investigated for its antimicrobial properties. The structural features of this compound, particularly the electron-rich thiazole ring and the electron-withdrawing benzoic acid moiety, contribute to its ability to disrupt bacterial cell membranes and inhibit microbial growth. Recent experimental studies have demonstrated that derivatives of 3-(1,3-thiazol-2-yloxy)benzoic acid exhibit promising activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). This finding is particularly relevant in light of the growing concern over antibiotic resistance, where novel antimicrobial agents are urgently needed.

The synthesis of 3-(1,3-thiazol-2-yloxy)benzoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Traditional synthetic routes typically involve nucleophilic substitution reactions between halogenated benzoates and thiazole derivatives under basic conditions. However, recent innovations in green chemistry have led to the development of more sustainable synthetic methods. For example, catalytic hydrogenation and microwave-assisted synthesis have been explored as alternative approaches to improve reaction efficiency and minimize waste generation. These advancements not only enhance the scalability of producing 3-(1,3-thiazol-2-yloxy)benzoic acid but also align with global efforts to promote environmentally friendly chemical processes.

The pharmacological evaluation of 3-(1,3-thiazol-2-yloxy)benzoic acid has been complemented by preclinical studies in cell culture and animal models. Initial results indicate that this compound exhibits significant inhibitory effects on certain cancer cell lines without compromising normal cell viability. The underlying mechanisms appear to involve modulation of signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in tumors. Furthermore, studies suggest that 3-(1,3-thiazol-2-yloxy)benzoic acid may induce apoptosis in cancer cells by activating caspase-dependent pathways. These findings highlight its potential as a chemotherapeutic agent or adjuvant therapy in combination with existing treatments.

The versatility of 3-(1,3-thiazol-2-yloxy)benzoic acid extends beyond its direct biological activities; it also serves as a valuable scaffold for structure-based drug design. By incorporating site-directed mutations or covalent modifications, researchers can generate libraries of derivatives with enhanced potency or selectivity. High-throughput screening (HTS) techniques coupled with virtual screening have accelerated the identification of promising candidates from large compound collections containing derivatives of 3-(1,3-thiazol-2-yloxy)benzoic acid. This combinatorial approach has led to several patents being filed for novel therapeutic agents based on this scaffold.

The regulatory landscape for compounds like 1247625-79-1, although not classified as hazardous or controlled substances under current guidelines for chemical commerce (*e.g.*, REACH or FDA regulations), still requires adherence to Good Manufacturing Practices (GMP). Manufacturers must ensure that raw materials meet stringent quality standards and that production processes are rigorously controlled to avoid contamination or impurities that could affect safety or efficacy. Documentation must be maintained for all synthetic steps leading to final product formulations (CAS No: 1247625-79-1) so that regulatory authorities can verify compliance during audits or inspections.

Future directions for research on (CAS No: 1247625-79-1) include exploring its potential applications in neurodegenerative diseases such as Alzheimer’s disease (AD). Preliminary evidence suggests that compounds structurally related to benzophenones may modulate cholinergic pathways by inhibiting acetylcholinesterase activity—a key enzyme implicated in AD pathogenesis. Further investigation into these mechanisms could open new avenues for therapeutic intervention using derivatives based on this scaffold.

In conclusion,(CAS No: 1247625-79-1) represents an intriguing molecule with diverse biological activities stemming from its unique structural features—a combination of benzophenone-like functionality coupled with an electron-deficient thiazole ring linked via an ether oxygen group at position 2 on the thiazole core (CAS No: 1247625-79-1) . Its emerging applications span multiple therapeutic areas including anti-inflammation,(CAS No: 1247625-79) cancer chemoprevention,(CAS No: 12476) antimicrobial treatment,(CAS No: 124765) neuroprotection,(CAS No: 124766)and beyond,(CAS No: 124768) highlighting its significance as both an endogenous metabolite(CAS No: 124770)and synthetic intermediate(CAS No: 124774)in modern pharmaceutical research.((CAS No: 124776)). As methodologies evolve,(CAS No: 124777)the full potential(CAS No: 124778)of compounds like(CAS No: 124779)will continue(CAS No: 124780)to unfold(CAS No: 124784)through interdisciplinary approaches combining medicinal chemistry(CAS No: 124786)with advanced computational modeling(CAS No: 124788).

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